molecular formula C19H16ClNO3 B14978577 1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chlorophenyl)furan-2-yl]methyl}methanamine

1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chlorophenyl)furan-2-yl]methyl}methanamine

Cat. No.: B14978577
M. Wt: 341.8 g/mol
InChI Key: TYGPYKZFMXGYBM-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chlorophenyl)furan-2-yl]methyl}methanamine is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chlorophenyl)furan-2-yl]methyl}methanamine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the benzodioxole intermediate with a chlorophenyl derivative under Friedel-Crafts acylation conditions.

    Formation of the Furan Ring: The furan ring can be introduced via a Vilsmeier-Haack reaction using furfural and a chlorinating agent.

    Final Coupling Reaction: The final step involves the coupling of the benzodioxole, chlorophenyl, and furan intermediates using a suitable amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chlorophenyl)furan-2-yl]methyl}methanamine undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chlorophenyl)furan-2-yl]methyl}methanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chlorophenyl)furan-2-yl]methyl}methanamine involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the chlorophenyl and furan groups can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)butan-2-one: Similar structure but lacks the chlorophenyl and furan groups.

    1-(1,3-Benzodioxol-5-yl)-2-propanol: Contains a benzodioxole ring but has a different functional group.

    5-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Contains both benzodioxole and chlorophenyl groups but has a different core structure.

Uniqueness

1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chlorophenyl)furan-2-yl]methyl}methanamine is unique due to the combination of its benzodioxole, chlorophenyl, and furan groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[[5-(3-chlorophenyl)furan-2-yl]methyl]methanamine

InChI

InChI=1S/C19H16ClNO3/c20-15-3-1-2-14(9-15)17-7-5-16(24-17)11-21-10-13-4-6-18-19(8-13)23-12-22-18/h1-9,21H,10-12H2

InChI Key

TYGPYKZFMXGYBM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(O3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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